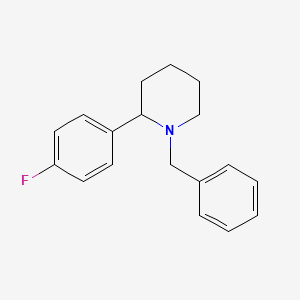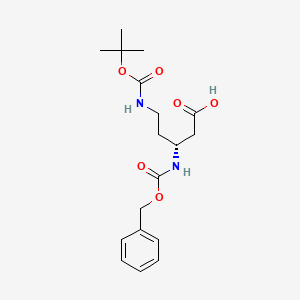![molecular formula C14H17NO5 B13013991 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid is a synthetic organic compound characterized by its unique structural features, including an oxetane ring and a benzyloxycarbonyl-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. For example, a common method involves the reaction of an epoxide with a nucleophile under basic conditions to form the oxetane ring.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the oxetane-containing intermediate with the protected amino acid derivative under conditions that promote peptide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the oxetane ring or the benzyloxycarbonyl group, potentially leading to ring-opening or deprotection, respectively.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Deprotected amines or ring-opened products.
Substitution: Substituted oxetane derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.
Medicine
In medicinal chemistry, (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
The compound’s stability and reactivity make it suitable for industrial applications, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism by which (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the benzyloxycarbonyl group can protect the amino group during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of an oxetane ring.
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(cyclohexyl)propanoic acid: Contains a cyclohexyl group instead of an oxetane ring.
Uniqueness
The presence of the oxetane ring in (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid distinguishes it from other similar compounds. The oxetane ring imparts unique chemical properties, such as increased ring strain and reactivity, which can be advantageous in certain synthetic and biological applications.
This detailed article provides a comprehensive overview of (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H17NO5 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(2R)-3-(oxetan-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12(6-11-7-19-8-11)15-14(18)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)/t12-/m1/s1 |
Clé InChI |
CPJINWLRURBOCU-GFCCVEGCSA-N |
SMILES isomérique |
C1C(CO1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1C(CO1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


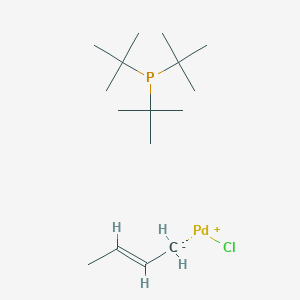
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
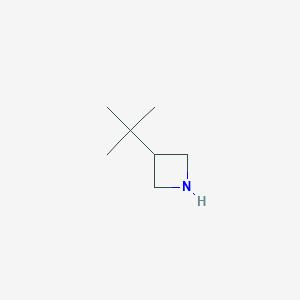
![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13013935.png)
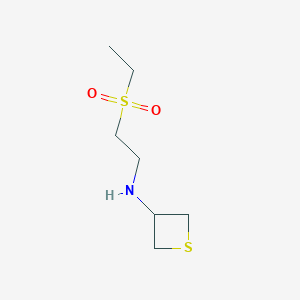
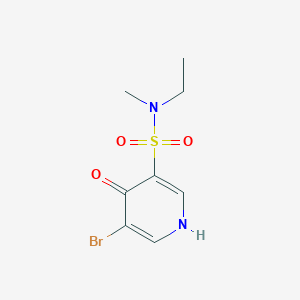
![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)

